8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Mechanism of Action
Target of Action
The primary targets of 8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These proteins play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with its targets by inducing protein degradation . It recruits a protein called Cereblon to selectively degrade CDK4 and CDK6 . This results in a dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at a concentration of 0.25uM in Jurkat cells .
Biochemical Pathways
The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . The downstream effects include the inhibition of cell proliferation and the induction of cell cycle arrest .
Pharmacokinetics
The compound’s potency against its targets (269 nM for CDK4/cyclin D1 and 104 nM for CDK6/cyclin D1 ) suggests that it may have good bioavailability.
Result of Action
The molecular effect of the compound’s action is the degradation of CDK4 and CDK6 . On a cellular level, this leads to the inhibition of cell proliferation and the induction of cell cycle arrest . In Molt4 cells, selective degradation of CDK4 and CDK6 was observed after 5 hours of treatment with a 250 nM concentration of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the condensation of pyridine and pyrimidine derivatives. For instance, the reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the pyrido[2,3-d]pyrimidine core . Additionally, multicomponent reactions involving pyridine, pyrimidine, and other reagents have been reported .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction temperatures. For example, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents like dimethyl sulfoxide (DMSO) and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of unsaturated derivatives, while substitution reactions can yield a variety of functionalized pyrido[2,3-d]pyrimidines .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-one: A related compound that serves as a scaffold for the development of biologically active derivatives.
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another similar compound that has been studied for its enzyme inhibitory activity.
Uniqueness
8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit JAK1, for example, sets it apart from other related compounds .
Properties
IUPAC Name |
8-methyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15-10(17)5-4-9-11(15)13-8-14-12(9)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQLCZOITHROEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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